Ethyl 2-[(2-{[(4-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate
Description
Ethyl 2-[(2-{[(4-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate is a structurally complex molecule featuring:
- A 1,2-dihydroisoquinolin-1-one core with a carbamoylmethyl substituent at position 2.
- A 4-methylphenyl group linked via a carbamoyl moiety.
- An ethyl propanoate ester at position 5 through an ether linkage.
The ethyl propanoate ester group is a common feature in pesticidal agents (e.g., haloxyfop derivatives) , while the isoquinolinone scaffold is prevalent in bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
ethyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-4-29-23(28)16(3)30-20-7-5-6-19-18(20)12-13-25(22(19)27)14-21(26)24-17-10-8-15(2)9-11-17/h5-13,16H,4,14H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYSEUPORZMMMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[(2-{[(4-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound is characterized by the following structural formula:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Effects : Studies have shown that derivatives of isoquinoline compounds can inhibit cancer cell proliferation. This compound may share similar mechanisms due to its structural analogies with known anticancer agents .
- Antimicrobial Properties : Compounds with isoquinoline structures often demonstrate antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of specific bacterial strains, although detailed data is still needed .
The precise mechanisms through which this compound exerts its biological effects are not fully elucidated. However, potential mechanisms include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance. The inhibition of dihydroorotate dehydrogenase (DHODH) has been noted in related studies involving isoquinoline derivatives .
Research Findings and Case Studies
A review of recent literature highlights several studies relevant to the biological activity of this compound:
Case Study: Antitumor Activity
In a controlled study, derivatives similar to this compound were tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent effect on tumor cells.
Comparison with Similar Compounds
Research Implications and Limitations
- Knowledge Gaps: No direct data on the target compound’s bioactivity, stability, or synthesis yield are available in the provided evidence.
- Future Directions : Computational docking studies (as in ’s tetrahydropyrimidine derivatives) could predict binding affinities. Synthetic optimization using ’s crystal engineering principles may improve crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
